![molecular formula C11H11F3O B1366390 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- CAS No. 37851-10-8](/img/structure/B1366390.png)

1-Butanone, 1-[4-(trifluoromethyl)phenyl]-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

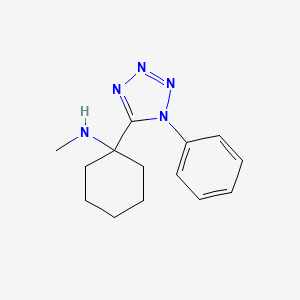

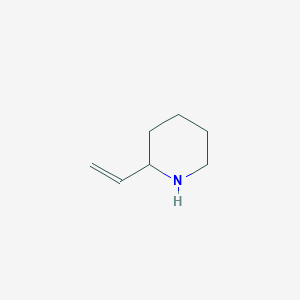

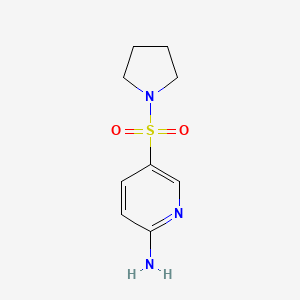

1-Butanone, 1-[4-(trifluoromethyl)phenyl]-, also known as 4-Trifluoromethylphenylacetone or TFMPA, is an organic compound composed of one butanone group . It has a molecular formula of C11H11F3O and a molecular weight of 216.20000 .

Synthesis Analysis

The synthesis of 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- involves the acid-catalyzed synthesis of a new tricyclic, trifluoromethylated indenopyrazole, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine .Molecular Structure Analysis

The molecular structure of 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- can be viewed using Java or Javascript . The exact mass of the molecule is 216.07600 .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- include a molecular weight of 216.20000, a molecular formula of C11H11F3O, and an exact mass of 216.07600 . The boiling point, melting point, density, and flash point are not available .Applications De Recherche Scientifique

Photoreaction Studies

- "1-(1-cycloalkenyl)-4-phenyl-1-butanones" undergo different reactions under UV irradiation depending on whether conditions are neutral or acidic, leading to various products like spiro ketones and cyclized products (Tada, Maeda, & Saiki, 1978).

Organic Synthesis

- Synthesis of "1,1,1-Trifluoro-3-phenyl-2-butyl p-nitrobenzoate" involves reducing trifluoromethylated ketone to obtain diastereoisomers, highlighting the impact of the CF3 group on diastereoselectivity (Faure, Felix, Laurent, & Mišoň, 1997).

- The "fabrication of 4-Phenyl-2-Butanone" serves as a medium in synthesizing medicines for inflammation and codeine (Zhang, 2005).

Pharmaceutical Applications

- "1-Ethoxy-3-trifluoromethyl-1,3-butadiene" and derivatives are used as components in the synthesis of functionalized (trifluoromethyl)benzenes and pyridines (Volle & Schlosser, 2002).

- "4-[4-[2-[2-[bis(4-chlorophenyl)methoxyethylsulfonyl][1-14C]ethoxy]phenyl]-1,1,1-trifluoro-2-butanone" synthesized for radiopharmaceutical applications (Dischino, Banville, & Rémillard, 2003).

Enantioselective Reduction Studies

- Research on "trifluoromethyl vs. methyl ability to direct enantioselection" in microbial reduction of carbonyl substrates highlights the influence of trifluoromethyl and methyl residues on chemo- and stereoselectivities (Arnone et al., 1998).

Chemical Analysis

- Studies on the "high pressure measurements of monohydroxy alcohols with a single phenyl group" provide insights into the molecular dynamics and properties of these compounds (Kołodziej et al., 2020).

Antimicrobial Research

- Synthesis and evaluation of "N-(4-Chloro-2-trifluoroactyl phenyl) - aminothiazole derivatives" for their antibacterial and antifungal activities (Sujatha, Shilpa, & Gani, 2019).

- Investigation of "antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine" reveals their effectiveness against various bacteria and yeasts (Kawase et al., 2001).

Propriétés

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O/c1-2-3-10(15)8-4-6-9(7-5-8)11(12,13)14/h4-7H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULGSEUYSPGOCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=C(C=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70464034 |

Source

|

| Record name | 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37851-10-8 |

Source

|

| Record name | 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-(2-iodophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B1366312.png)

![(2S)-2-[4-(Acetylamino)phenyl]-N-(5-isopropyl-1,3-thiazol-2-yl)propanamide](/img/structure/B1366333.png)